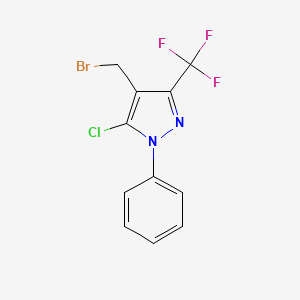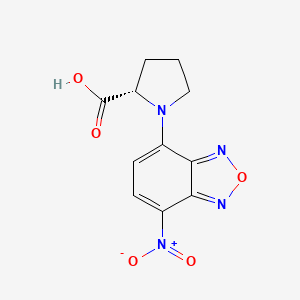
L-脯氨酸,1-(7-硝基-2,1,3-苯并恶二唑-4-基)-
描述
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is a fluorescent amino acid derivative known for its unique properties. This compound is widely used in scientific research due to its ability to act as a fluorescent probe, making it valuable in various biological and chemical studies.
科学研究应用
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in the study of protein folding and conformational changes.
Medicine: Utilized in imaging techniques to track cellular processes and diagnose diseases.
Industry: Applied in the development of biosensors and diagnostic tools.
作用机制
Target of Action
The primary targets of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- are Glutathione S-transferases (GSTs), a superfamily of enzymes present in human tissues . These enzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound interacts with its targets, the GSTs, in a unique way. It behaves like a suicide inhibitor for GSTs, binding to the H-site and conjugating with GSH to form a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .
Biochemical Pathways
The affected pathway is the glutathione conjugation pathway, which is part of the phase II detoxification system. The compound’s action on this pathway results in the inhibition of GSTs, which can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell .
Pharmacokinetics
It is known that the compound preferentially partitions into the more ordered cholesterol and sphingolipid-enriched microdomain known as a lipid "raft" . This suggests that the compound may have good bioavailability and can effectively reach its target sites within the cell .
Result of Action
The inhibition of GSTs by this compound can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell . This can trigger apoptosis in several human tumor cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other lipids in the cell membrane can affect the compound’s partitioning into lipid “rafts” and thus its ability to reach its target sites . Additionally, the pH and temperature of the environment can potentially affect the compound’s stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- typically involves the nitration of benzoxadiazole followed by its coupling with L-Proline. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
化学反应分析
Types of Reactions
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nitro group, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can undergo substitution reactions, where different substituents replace the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substituting agents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoxadiazoles or other functionalized derivatives .
相似化合物的比较
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): Another fluorescent compound used to study glucose uptake in cells.
NBD-Phosphatidylcholine (NBD-PC): A fluorescent lipid analog used in membrane studies.
Uniqueness
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is unique due to its combination of an amino acid and a fluorescent moiety, making it particularly useful in studying protein-related processes. Its ability to integrate into biological systems while providing a fluorescent signal sets it apart from other similar compounds.
属性
IUPAC Name |
(2S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDSQYPOCTRRA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554253 | |
| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81432-12-4 | |
| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


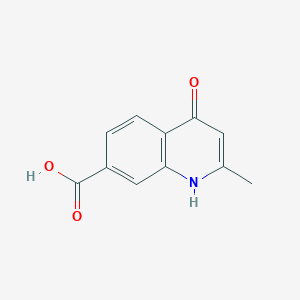
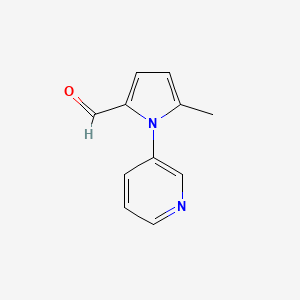

![6-Bromo-2-(4-iodo-phenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1627931.png)
![2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627933.png)
![3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1627934.png)

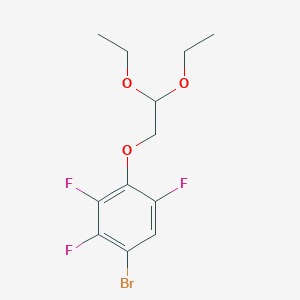

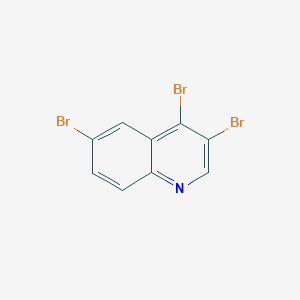
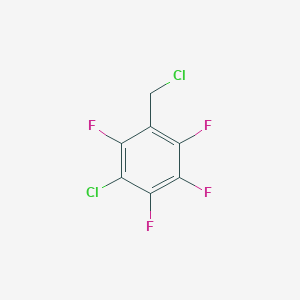

![2-Chloro-6-[2-(4-chlorophenyl)vinyl]nicotinonitrile](/img/structure/B1627947.png)
